3,6-Dibromo-2-fluorobenzaldehyde

Catalog No.
S690804
CAS No.
870703-68-7
M.F
C7H3Br2FO
M. Wt
281.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-2-fluorobenzaldehyde

CAS Number

870703-68-7

Product Name

3,6-Dibromo-2-fluorobenzaldehyde

IUPAC Name

3,6-dibromo-2-fluorobenzaldehyde

Molecular Formula

C7H3Br2FO

Molecular Weight

281.9 g/mol

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H

InChI Key

IWLKVQWSDXDHAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Br)C=O)F)Br

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)F)Br

The exact mass of the compound 3,6-Dibromo-2-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dibromo-2-fluorobenzaldehyde (CAS: 870703-68-7) is a heavily functionalized, tri-substituted aromatic building block defined by its specific combination of an electrophilic formyl group, a highly activated ortho-fluorine atom, and two bromine substituents at the 3- and 6-positions. In industrial procurement, this compound is primarily sourced as a critical intermediate for the synthesis of complex pharmaceutical scaffolds, most notably 4,7-dibromo-1-methyl-1H-indazole cores used in non-peptide oral GLP-1 receptor agonists like Orforglipron[1]. The molecule's value lies in its orthogonal reactivity: the ortho-fluorine serves as an active leaving group for low-temperature nucleophilic aromatic substitution (SNAr) and cyclization, while the 3,6-dibromo handles remain intact for subsequent, regioselective transition-metal-catalyzed cross-couplings [2]. This specific substitution pattern makes it a strict requirement for advanced drug manufacturing and specialized optoelectronic materials where precise spatial geometry is mandatory.

Attempting to substitute 3,6-Dibromo-2-fluorobenzaldehyde with closely related analogs fundamentally disrupts established synthetic pipelines. Replacing it with 3,6-dibromobenzaldehyde removes the highly electronegative ortho-fluorine, completely disabling the mild, catalyst-free SNAr cyclization pathways required to form indazole or benzothiophene rings, thereby forcing manufacturers to use expensive, heavy-metal-catalyzed Buchwald-Hartwig aminations [1]. Conversely, substitution with 2-fluorobenzaldehyde eliminates the critical bromine handles at positions 3 and 6, making downstream functionalization via Suzuki or Sonogashira couplings impossible [2]. Finally, procuring regioisomers like 3,5-dibromo-2-fluorobenzaldehyde alters the spatial geometry of the resulting heterocycle (e.g., yielding a 4,6-disubstituted rather than a 4,7-disubstituted indazole), which completely abolishes target binding affinity in structure-sensitive pharmaceutical applications like GLP-1 receptor agonists[1].

Catalyst-Free Indazole Cyclization for API Manufacturing

In the industrial synthesis of non-peptide GLP-1 receptor agonists, 3,6-dibromo-2-fluorobenzaldehyde is reacted with methylhydrazine to form a 4,7-dibromo-1-methyl-1H-indazole intermediate. The highly activated ortho-fluorine enables a catalyst-free SNAr cyclization at mild temperatures (15–25 °C), successfully demonstrated on >500 kg batch scales [1]. If a buyer were to substitute this with 3,6-dibromobenzaldehyde, the lack of the ortho-fluorine leaving group would necessitate a transition-metal-catalyzed amination to close the ring. This substitution would introduce significant catalyst costs and require stringent heavy-metal purging steps, drastically increasing the cost of goods (COGs) for API production.

Evidence DimensionCyclization pathway and heavy-metal dependence
Target Compound DataCatalyst-free SNAr cyclization at 15–25 °C
Comparator Or Baseline3,6-Dibromobenzaldehyde (Requires Pd/Cu-catalyzed amination)
Quantified DifferenceEliminates transition-metal catalyst requirement and associated metal-purging steps
ConditionsAqueous methylhydrazine, 15–25 °C, large-scale batch processing

Eliminating heavy-metal catalysts in early-stage API synthesis significantly reduces manufacturing costs and simplifies downstream purification.

Low-Temperature SNAr Thiolation for Optoelectronic Materials

For the synthesis of benzo[b]thiophene mediators used in triplet-triplet annihilation upconversion (TTA-UC), 3,6-dibromo-2-fluorobenzaldehyde undergoes SNAr with bulky thiols (e.g., sodium-2-methyl-2-propanethiolate) at -45 °C, achieving an 80% isolated yield [1]. The specific use of the ortho-fluorine analog is critical here; utilizing a 2-chloro or non-halogenated baseline would require significantly higher reaction temperatures (>60 °C) to achieve thioether formation. Operating at sub-zero temperatures is essential to prevent the degradation or unwanted side-reactions of the reactive formyl group before the subsequent cyclization steps.

Evidence DimensionSNAr activation temperature and yield
Target Compound Data80% isolated yield at -45 °C
Comparator Or Baseline2-Chlorobenzaldehyde derivatives (Require elevated temperatures >60 °C for SNAr)
Quantified DifferenceEnables functionalization at >100 °C lower temperatures, preserving the formyl group
ConditionsSodium-2-methyl-2-propanethiolate in DMF, -45 °C, 7 hours

Low-temperature processing preserves sensitive functional groups, maximizing overall yield in multi-step material synthesis.

Strict Regiochemical Precision for Target Binding Affinity

The exact 3,6-dibromo substitution pattern on this fluorobenzaldehyde core dictates the final geometry of the synthesized heterocycle. When used in pharmaceutical pipelines, 3,6-dibromo-2-fluorobenzaldehyde strictly yields a 4,7-disubstituted indazole, which is the mandatory spatial architecture for binding to the GLP-1 receptor[1]. Procuring the closely related isomer, 3,5-dibromo-2-fluorobenzaldehyde, shifts the downstream functionalization vectors, resulting in a 4,6-disubstituted indazole. This geometric shift completely abolishes the required steric and electronic profile for the API, rendering the synthesized batch useless.

Evidence DimensionDownstream heterocycle substitution geometry
Target Compound DataYields 4,7-disubstituted indazole (Active API geometry)
Comparator Or Baseline3,5-Dibromo-2-fluorobenzaldehyde (Yields 4,6-disubstituted indazole)
Quantified DifferencePrevents 100% loss of target binding affinity caused by incorrect regioisomer usage
ConditionsStandard API scaffold synthesis and receptor binding assays

Procurement must strictly verify the 3,6-dibromo isomer, as generic substitution with other dibromo isomers leads to total failure in drug efficacy.

Large-Scale Manufacturing of Non-Peptide GLP-1 Receptor Agonists

As demonstrated in Section 3, 3,6-dibromo-2-fluorobenzaldehyde is the primary starting material for synthesizing 4,7-dibromo-1-methyl-1H-indazole cores. It is specifically procured as an intermediate (often designated as Orforglipron Intermediate-2) for multi-hundred-kilogram batch production, where its ability to undergo catalyst-free SNAr cyclization drastically reduces API manufacturing costs [1].

Synthesis of Advanced Optoelectronic Mediators

The compound is highly suited for developing benzo[b]thiophene mediators used in triplet-triplet annihilation photon upconversion (TTA-UC). Its ortho-fluorine allows for low-temperature thiolation that protects the aldehyde group, while the 3,6-dibromo handles enable subsequent Sonogashira couplings to build highly conjugated, energy-transferring molecular architectures [2].

Development of Orthogonally Functionalized Heterocyclic Libraries

In medicinal chemistry and agrochemical discovery, this building block is selected for its three distinct, orthogonally reactive sites. Researchers can independently perform reductive aminations at the formyl group, SNAr at the ortho-fluorine, and sequential cross-couplings at the bromine atoms, allowing for the rapid generation of diverse, sterically complex libraries without requiring intermediate protecting groups [1].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dibromo-2-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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